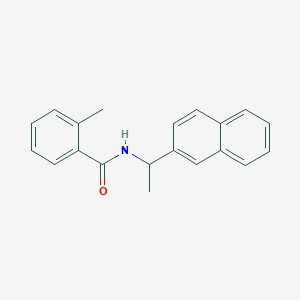
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide is an organic compound with the molecular formula C20H19NO It is a benzamide derivative, characterized by the presence of a methyl group at the second position of the benzene ring and a naphthyl group attached to the nitrogen atom through an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide typically involves the reaction of 2-methylbenzoic acid with 1-(2-naphthyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
科学研究应用
2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and enzyme activities.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds such as 1-naphthylamine and 2-naphthylamine share structural similarities with 2-Methyl-N-(1S-naphthalen-2-yl-ethyl)-benzamide.
Benzamide derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide are structurally related to this compound.
Uniqueness
This compound is unique due to the presence of both a naphthyl and a methyl group, which impart distinct chemical and biological properties
属性
分子式 |
C20H19NO |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
2-methyl-N-(1-naphthalen-2-ylethyl)benzamide |
InChI |
InChI=1S/C20H19NO/c1-14-7-3-6-10-19(14)20(22)21-15(2)17-12-11-16-8-4-5-9-18(16)13-17/h3-13,15H,1-2H3,(H,21,22) |
InChI 键 |
PNLGQULYJADVGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[4-(Trifluoromethyl)phenyl]-1-piperazinyl}acetonitrile](/img/structure/B286471.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]propanenitrile](/img/structure/B286472.png)
![[4-(2-Methylphenyl)-1-piperazinyl]acetonitrile](/img/structure/B286473.png)
![3-(Diphenylmethylene)-1-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]-2,5-pyrrolidinedione](/img/structure/B286474.png)
![3-(9H-fluoren-9-ylidene)-1-[3-(4-{4-nitrophenyl}-1-piperazinyl)propyl]-2,5-pyrrolidinedione](/img/structure/B286475.png)
![3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methylphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione](/img/structure/B286476.png)
![3-(9H-fluoren-9-ylidene)-1-[4-(4-phenyl-1-piperazinyl)butyl]-2,5-pyrrolidinedione](/img/structure/B286478.png)
![1-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286480.png)
![3-(9H-fluoren-9-ylidene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione](/img/structure/B286481.png)
![1-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286482.png)
![3-(Diphenylmethylene)-1-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-2,5-pyrrolidinedione](/img/structure/B286483.png)
![3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione](/img/structure/B286489.png)


